Cas no 150989-58-5 (2,3,4,7-tetrahydro-1H-azepine)
2,3,4,7-tetrahydro-1H-azepine Chemical and Physical Properties
Names and Identifiers
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- EN300-1709584
- AKOS006378727
- 2,3,4,7-tetrahydro-1h-azepine
- 150989-58-5
- 1,5,6,7-tetrahydroazepine
- 1H-Azepine, 2,3,4,7-tetrahydro-
- 2,3,4,7-tetrahydro-1H-azepine
-
- Inchi: 1S/C6H11N/c1-2-4-6-7-5-3-1/h1,3,7H,2,4-6H2
- InChI Key: YHCUZRJTNSWYCY-UHFFFAOYSA-N
- SMILES: N1CC=CCCC1
Computed Properties
- Exact Mass: 97.089149355g/mol
- Monoisotopic Mass: 97.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 66.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 0.855±0.06 g/cm3(Predicted)
- Boiling Point: 142.0±19.0 °C(Predicted)
- pka: 10.33±0.20(Predicted)
2,3,4,7-tetrahydro-1H-azepine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1709584-0.05g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 0.05g |
$1417.0 | 2023-09-20 | ||
| Enamine | EN300-1709584-0.1g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 0.1g |
$1484.0 | 2023-09-20 | ||
| Enamine | EN300-1709584-0.25g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 0.25g |
$1551.0 | 2023-09-20 | ||
| Enamine | EN300-1709584-0.5g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 0.5g |
$1619.0 | 2023-09-20 | ||
| Enamine | EN300-1709584-1.0g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 1g |
$1686.0 | 2023-06-04 | ||
| Enamine | EN300-1709584-2.5g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 2.5g |
$3304.0 | 2023-09-20 | ||
| Enamine | EN300-1709584-5.0g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 5g |
$4890.0 | 2023-06-04 | ||
| Enamine | EN300-1709584-10.0g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 10g |
$7250.0 | 2023-06-04 | ||
| Enamine | EN300-1709584-1g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 1g |
$1686.0 | 2023-09-20 | ||
| Enamine | EN300-1709584-5g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 5g |
$4890.0 | 2023-09-20 |
2,3,4,7-tetrahydro-1H-azepine Related Literature
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2,3,4,7-tetrahydro-1H-azepine
Introduction to 2,3,4,7-tetrahydro-1H-azepine (CAS No. 150989-58-5)
2,3,4,7-tetrahydro-1H-azepine, identified by its Chemical Abstracts Service (CAS) number 150989-58-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azepine class, characterized by a seven-membered ring containing two nitrogen atoms. The structural configuration of 2,3,4,7-tetrahydro-1H-azepine imparts unique electronic and steric properties, making it a valuable scaffold for the development of bioactive molecules.
The 2,3,4,7-tetrahydro-1H-azepine core structure has been extensively explored for its potential pharmacological applications. Its rigid bicyclic framework provides a stable platform for functionalization, enabling the synthesis of derivatives with tailored biological activities. In recent years, there has been a growing interest in this compound due to its role as a key intermediate in the synthesis of various pharmacologically relevant molecules.
One of the most compelling aspects of 2,3,4,7-tetrahydro-1H-azepine is its versatility in drug design. The presence of nitrogen atoms in the ring system allows for interactions with biological targets such as enzymes and receptors, making it an attractive candidate for developing novel therapeutic agents. Researchers have leveraged this compound to create derivatives with potential applications in treating neurological disorders, cardiovascular diseases, and inflammatory conditions.
Recent studies have highlighted the significance of 2,3,4,7-tetrahydro-1H-azepine in the development of small-molecule inhibitors. For instance, derivatives of this compound have been investigated for their ability to modulate neurotransmitter systems involved in mood regulation and cognitive function. The structural features of 150989-58-5 facilitate binding to specific receptors in the brain, offering promising avenues for the treatment of depression and anxiety disorders.
The synthesis of 2,3,4,7-tetrahydro-1H-azepine typically involves multi-step organic reactions that highlight its synthetic utility. Advances in catalytic methods have enabled more efficient and scalable production processes for this compound. These improvements have not only enhanced accessibility but also paved the way for large-scale pharmaceutical applications.
In addition to its pharmaceutical relevance, 150989-58-5 has been studied for its potential in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and supramolecular chemistry. The ability to functionalize the azepine ring allows for the creation of materials with specific optoelectronic characteristics.
The chemical behavior of 2,3,4,7-tetrahydro-1H-azepine is influenced by its heterocyclic nature. The nitrogen atoms contribute to its reactivity and solubility profile, which are critical factors in drug formulation and delivery systems. Understanding these properties is essential for optimizing the therapeutic efficacy of derivatives based on this scaffold.
Current research efforts are focused on expanding the chemical space of 150989-58-5 through innovative synthetic strategies. By incorporating functional groups that enhance bioavailability or target-specific disease pathways, scientists aim to develop next-generation therapeutics with improved outcomes. The integration of computational modeling and high-throughput screening techniques has accelerated the discovery process.
The future prospects of 2,3,4,7-tetrahydro-1H-azepine are promising as it continues to be a focal point in medicinal chemistry research. Its structural versatility and well-documented pharmacological properties position it as a cornerstone molecule in drug discovery programs worldwide.
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